molecular formula C5H7ClN2S B3027914 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride CAS No. 1434128-58-1

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride

Cat. No.: B3027914
CAS No.: 1434128-58-1
M. Wt: 162.64
InChI Key: ZIRXFVNXZQANKQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride: is a heterocyclic compound with the molecular formula C5H7ClN2S. It is a solid at room temperature and is known for its significant role in various chemical and biological applications. The compound is characterized by its unique structure, which includes a fused pyrrole and thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with thionyl chloride under controlled conditions to form the desired heterocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyrrolo[3,4-d]thiazole derivatives.

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
  • 4H-pyrrolo[3,4-d]thiazole
  • Pyrrolo[3,4-d]thiazole derivatives

Uniqueness

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRXFVNXZQANKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434128-58-1
Record name 4H-Pyrrolo[3,4-d]thiazole, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Reactant of Route 2
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Reactant of Route 3
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Reactant of Route 4
Reactant of Route 4
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Reactant of Route 5
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Reactant of Route 6
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride

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